molecular formula C6H6N2O3 B063964 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid CAS No. 168428-09-9

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Cat. No. B063964
CAS RN: 168428-09-9
M. Wt: 154.12 g/mol
InChI Key: MCODEKXQAWLEFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dihydropyrimidine compounds often involves the Biginelli reaction, a cyclocondensation of aldehydes, β-keto esters, and urea or thiourea. For example, a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomers is synthesized through the Atwal-Biginelli cyclocondensation reaction, demonstrating the synthesis' versatility in creating a range of dihydropyrimidine derivatives (Nishimura et al., 2011).

Molecular Structure Analysis

The molecular structure of dihydropyrimidine derivatives, including 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, exhibits interesting characteristics. For example, a study on the title compound, a related dihydropyrimidine derivative, revealed that its dihydropyrimidine ring adopts a screw-boat conformation, highlighting the structural versatility of these compounds (Cheng et al., 2008).

Chemical Reactions and Properties

Dihydropyrimidine compounds are known for their reactivity and the ability to undergo various chemical transformations. For instance, the oxidation of derivatives of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with selenium dioxide illustrates the potential for modifying these molecules, leading to changes in their physical and chemical properties (Khanina & Dubur, 1982).

Physical Properties Analysis

The crystal structure and physical properties of dihydropyrimidine derivatives have been extensively studied. The crystal packing of these compounds is often stabilized by strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds, as observed in certain dihydropyrimidine derivatives, which contribute to their stability and physical properties (Cheng et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives are influenced by their molecular structure. The ability to undergo oxidation, as well as participate in various chemical reactions, showcases the compound's reactivity. The synthesis and reactions of Biginelli compounds, including oxidation and other transformations, are crucial for understanding the chemical behavior and potential applications of these compounds (Khanina & Dubur, 1982).

Scientific Research Applications

Tautomerism and Molecular Interactions

Research into the tautomerism of nucleic acid bases, including pyrimidine derivatives, reveals how changes in environmental conditions can influence the stability of these compounds. One study examines the effect of molecular interactions on the tautomeric equilibria of purine and pyrimidine bases, which is crucial for understanding the biochemical properties of nucleic acids and their components (Person et al., 1989). The findings could have significant implications for the design of drugs targeting nucleic acid structures and functions.

Bioisosteres in Drug Design

The quest for novel bioisosteres, which are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, is another area of application. A review focusing on the practical application of novel carboxylic acid bioisosteres highlights the ongoing search for alternatives to the carboxylic acid group in drug molecules. This effort aims to overcome the limitations associated with carboxylic acid, such as toxicity, metabolic instability, or limited passive diffusion across biological membranes (Horgan & O’Sullivan, 2021). The study underscores the innovation required in drug design to improve pharmacological profiles.

Anti-inflammatory Pharmaceuticals

Research on pyrimidine derivatives has led to the development of compounds with potential anti-inflammatory properties. A study on substituted 1,2,3,4 tetrahydropyrimidine derivatives explores their synthesis and in-vitro anti-inflammatory activity. This research paves the way for designing new anti-inflammatory agents, highlighting the utility of pyrimidine compounds in medicinal chemistry (Gondkar et al., 2013).

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds using pyrimidine as a core structure is a significant application. Pyrimidines, including 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, serve as key intermediates in the synthesis of a variety of compounds with medicinal properties. These processes often involve multi-component reactions, such as the Knoevenagel condensation, to generate molecules of pharmacological interest, particularly in cancer research (Tokala et al., 2022).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-2-oxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-3-4(5(9)10)2-7-6(8)11/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODEKXQAWLEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504876
Record name 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168428-09-9
Record name 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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